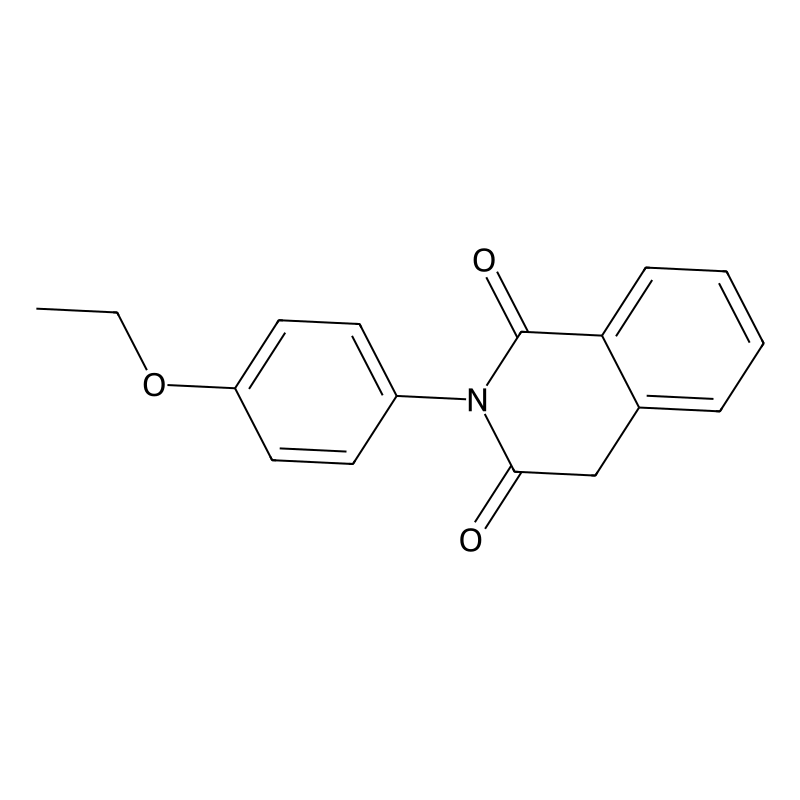

2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound features a tetrahydroisoquinoline core substituted with an ethoxyphenyl group and two carbonyl groups at the 1 and 3 positions, making it a dione. The presence of the ethoxy group enhances its lipophilicity, potentially influencing its biological activities and interactions.

The chemical reactivity of 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione can be explored through various reactions typical for isoquinoline derivatives. Key reactions include:

- Michael Addition: The compound can undergo Michael addition with electrophiles such as quinones. For instance, reactions with p-benzoquinone have been documented, where enamines derived from tetrahydroisoquinolines react to form more complex structures .

- Cyclization Reactions: The presence of the dione functionality allows for cyclization reactions under acidic or basic conditions, potentially leading to fused ring systems .

2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione exhibits notable biological activities. Isoquinoline derivatives are known for their pharmacological properties, including:

- Inhibition of Enzymes: This compound may act as a selective inhibitor for enzymes like Tyrosyl DNA phosphodiesterase II (TDP2), which is involved in DNA repair mechanisms. Inhibiting TDP2 can enhance the efficacy of certain anticancer drugs .

- Antioxidant Properties: Compounds in this class often exhibit antioxidant activity due to their ability to scavenge free radicals.

The synthesis of 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione can be achieved through several methods:

- Condensation Reactions: A common approach involves the condensation of appropriate amino compounds with diketones or related precursors.

- Cyclization Techniques: Utilizing cyclization strategies involving aldehydes and ketones can yield the desired tetrahydroisoquinoline structure. For example, the use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times .

The applications of 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione span various fields:

- Pharmaceutical Development: Due to its potential as an enzyme inhibitor and its biological activity against cancer-related pathways, this compound is of interest in drug development.

- Chemical Probes: It can serve as a chemical probe in biological studies to explore isoquinoline derivatives' mechanisms and interactions.

Interaction studies involving 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione focus on its binding affinity and inhibitory effects on specific targets:

- TDP2 Inhibition: Studies indicate that isoquinoline derivatives can selectively inhibit TDP2 without significantly affecting homologous enzymes like TDP1. This selectivity is crucial for minimizing side effects in therapeutic applications .

- Structure-Activity Relationship (SAR): Analyzing variations in structure can help identify key functional groups responsible for biological activity and optimize lead compounds for better efficacy.

Several compounds share structural similarities with 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione. These include:

Uniqueness

The uniqueness of 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione lies in its specific substitution pattern and the presence of both ethoxy and dione functionalities. This combination may enhance its solubility and biological activity compared to other isoquinoline derivatives.

Classical synthetic methodologies for preparing tetrahydroisoquinoline-1,3-dione derivatives, including 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione, primarily rely on well-established isoquinoline synthesis reactions that have been adapted for dione formation [34] [35]. The most prominent classical approaches include the Bischler-Napieralski reaction, Pictet-Spengler reaction, and Pomeranz-Fritsch synthesis, each offering distinct advantages for constructing the core isoquinoline framework [37] [40].

Bischler-Napieralski Cyclization Route

The Bischler-Napieralski reaction represents one of the most frequently employed classical methods for synthesizing 3,4-dihydroisoquinoline derivatives that can be subsequently converted to tetrahydroisoquinoline-1,3-diones [34] [35]. This approach involves the cyclization of β-arylethylamides using dehydrating agents such as phosphorus oxychloride or phosphorus pentoxide under refluxing acidic conditions [41]. For 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione synthesis, the reaction typically begins with 2-(4-ethoxyphenyl)ethylamine derivatives that are first acylated to form the corresponding amides [37].

The mechanistic pathway proceeds through two possible routes: formation of a dichlorophosphoryl imine-ester intermediate followed by cyclization, or generation of a nitrilium ion intermediate prior to cyclization [35] [41]. The presence of electron-donating groups, such as the ethoxy substituent in the target compound, significantly enhances the reaction efficiency by facilitating the electrophilic aromatic substitution step [34] [35].

Optimization studies have demonstrated that reaction conditions are critical for achieving high yields and selectivity [36]. Temperature control at 100-150°C and careful selection of dehydrating agents can improve conversion rates from 45-90% depending on the specific substrate and conditions employed [4] [36].

Pictet-Spengler Condensation Approach

The Pictet-Spengler reaction provides an alternative classical route involving the condensation of β-arylethylamines with aldehydes or ketones under acidic conditions [38] [42]. This methodology has been successfully adapted for preparing tetrahydroisoquinoline derivatives bearing various substitution patterns [5] [19]. The reaction mechanism involves initial formation of an imine intermediate followed by intramolecular cyclization through electrophilic aromatic substitution [38].

For 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione synthesis, the Pictet-Spengler approach typically employs 2-(4-ethoxyphenyl)ethylamine as the starting material, which undergoes condensation with appropriate carbonyl compounds [5] [42]. The reaction demonstrates enhanced selectivity when conducted in the presence of Lewis acids or Brønsted acids, with yields ranging from 60-85% under optimized conditions [42].

Pomeranz-Fritsch Synthesis Pathway

The Pomeranz-Fritsch synthesis offers a complementary classical approach involving the cyclization of benzalaminoacetal intermediates under acidic conditions [6] [39]. This method proceeds through a two-stage process: initial condensation of benzaldehydes with aminoacetaldehyde derivatives, followed by acid-catalyzed cyclization [39] [40]. The reaction mechanism involves proton exchange between intermediates and solvent molecules, driving the transformation to the final isoquinoline product [21].

Recent mechanistic studies using energy-resolved mass spectrometry and theoretical calculations have identified multiple reaction pathways, with at least 27 different routes possible in gas-phase conditions [6] [21]. The condensed-phase reaction follows the mobile proton model, where proton hopping between different basic sites facilitates the cyclization process [21].

| Classical Method | Starting Material | Typical Yield | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Bischler-Napieralski | β-Arylethylamides | 45-90% | 2-8 hours | High selectivity |

| Pictet-Spengler | β-Arylethylamines + aldehydes | 60-85% | 1-6 hours | Mild conditions |

| Pomeranz-Fritsch | Benzalaminoacetals | 55-75% | 3-12 hours | Versatile substitution |

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed methodologies have emerged as powerful tools for constructing tetrahydroisoquinoline frameworks, offering enhanced selectivity and functional group tolerance compared to classical approaches [9] [10] [12]. These modern synthetic strategies leverage palladium's unique ability to facilitate carbon-carbon and carbon-heteroatom bond formation through various mechanistic pathways [14] [16].

Palladium-Catalyzed α-Arylation Strategy

The palladium-catalyzed α-arylation of esters represents a highly efficient approach for synthesizing tetrahydroisoquinoline rings [9] [16]. This methodology involves the intramolecular coupling of aryl iodides with ester enolates generated in the presence of potassium phosphate as a base [9]. For 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione synthesis, the reaction typically proceeds with exceptional yields of up to 84% [9].

The synthetic route involves a multi-step sequence beginning with benzylamine derivatives that undergo sequential intermolecular aza-Michael addition and alkylation to form tertiary amine intermediates [9]. These intermediates, containing both β-alanine methyl ester and 2-iodobenzyl moieties, serve as precursors for the key palladium-catalyzed cyclization step [9].

Optimization studies have revealed that the choice of palladium catalyst, ligand, and base significantly influences reaction outcomes [16]. The use of (DtBPF)PdCl₂ as catalyst with tert-butoxide base in tetrahydrofuran provides optimal conditions for high-yielding transformations [29].

Palladium-Catalyzed Enolate Arylation

An alternative palladium-catalyzed approach involves the coupling of enolates with ortho-functionalized aryl halides to furnish protected 1,5-dicarbonyl moieties that can be cyclized to isoquinoline derivatives [16]. This fully regioselective synthetic route tolerates a wide range of substituents, including electron-deficient isoquinoline skeletons that are traditionally difficult to access [16].

The methodology enables three-component and four-component one-pot isoquinoline synthesis through sequential α-arylation, electrophile trapping, and cyclization reactions [29]. Reaction yields of 53-80% have been achieved for various substituted derivatives, equivalent to 81-88% yield per synthetic step [29].

Carbon-Hydrogen Bond Activation Approaches

Palladium-catalyzed carbon-hydrogen bond functionalization represents an emerging strategy for tetrahydroisoquinoline synthesis [10] [15]. This approach utilizes directing groups to achieve selective activation of specific carbon-hydrogen bonds, followed by cyclization to form the heterocyclic core [15]. The use of nitrogen functional groups as directing elements has proven particularly effective, although examples with primary amines remain limited [15].

Recent developments have demonstrated that steric hindrance near the nitrogen atom can overcome coordination issues, enabling the use of hindered primary amines in palladium-catalyzed cyclization reactions [15]. The additional carbon atom necessary for tetrahydroisoquinoline formation is introduced through conjugated addition of a carbon-hydrogen activated carbon to phenyl vinyl sulfone [15].

Palladium-Catalyzed Cascade Reactions

Advanced palladium-catalyzed cascade reactions provide access to complex isoquinoline derivatives through multi-bond forming sequences [11]. These reactions typically involve intramolecular carbopalladation, carbon-hydrogen activation, and decarboxylation steps to construct fused polycyclic systems [11]. For tetrahydroisoquinoline-1,3-dione synthesis, cascade reactions enable the formation of three carbon-carbon bonds in a single synthetic operation [11].

The reaction mechanism involves initial oxidative addition of palladium to carbon-iodine bonds, followed by intramolecular Heck reaction and carbon-hydrogen bond activation to generate palladacycle intermediates [11]. Subsequent oxidative addition to carbon-bromine bonds and reductive elimination sequences complete the cascade process [11].

| Palladium Method | Catalyst System | Typical Yield | Selectivity | Key Feature |

|---|---|---|---|---|

| α-Arylation | (DtBPF)PdCl₂/K₃PO₄ | 84% | High | Excellent yields |

| Enolate Arylation | Pd(OAc)₂/ligand | 53-80% | Complete | Regioselective |

| C-H Activation | Pd(OAc)₂/Ag₂CO₃ | 45-59% | Moderate | Mild conditions |

| Cascade Reactions | PdCl₂/ligands | 60-85% | High | Multi-bond formation |

Solvent Effects and Reaction Kinetic Studies

The influence of solvent systems on tetrahydroisoquinoline synthesis has been extensively investigated, revealing significant effects on reaction rates, yields, and selectivity [17] [20] [22]. Comprehensive kinetic studies have provided valuable insights into the mechanistic pathways and optimization strategies for 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione synthesis [43] [46].

Solvent Polarity and Reaction Kinetics

Kinetic investigations have demonstrated that solvent polarity plays a crucial role in determining reaction rates and product distributions in isoquinoline synthesis [43] [17]. Studies involving three-component reactions of isoquinoline derivatives with dimethyl acetylenedicarboxylate revealed that polar aprotic solvents generally enhance reaction rates compared to non-polar alternatives [43].

The reaction rate equation has been established through ultraviolet spectrophotometry, showing dependence on reactant concentrations and overall rate constants that vary significantly with solvent choice [43]. Temperature effects follow non-Arrhenius behavior, indicating complex mechanistic pathways involving multiple transition states [43] [49].

Polar Aprotic Solvent Systems

Tetrahydrofuran and dimethylformamide have emerged as preferred solvents for many palladium-catalyzed tetrahydroisoquinoline syntheses [20] [48]. In thiazolotetrahydroisoquinoline synthesis, systematic screening revealed that tetrahydrofuran provides moderate yields, while ethyl acetate offers superior performance with 70% yield [20]. The less toxic nature and easier handling of ethyl acetate make it an attractive alternative to tetrahydrofuran [20].

Optimization studies for addition reactions of dihydroisoquinoline derivatives showed that acetic acid can serve as an efficient additive in tetrahydrofuran, improving yields from moderate to good levels [20]. The excess acetic acid facilitates protonation steps essential for cyclization reactions [20].

Aqueous and Mixed Solvent Systems

Water-based solvent systems have gained attention for their environmental benefits and unique reactivity profiles [22] [46]. The cyclization of ortho-alkynylaryl oxime derivatives in water at 80°C under copper catalysis demonstrates that aqueous conditions can provide excellent yields of 92-95% for isoquinoline formation [46].

Mixed solvent systems combining water with organic co-solvents have shown particular promise for Pictet-Spengler reactions [17]. The choice between para-substituted and ortho-substituted products can be controlled by solvent selection, with polar protic solvents favoring para-isomers and apolar solvents promoting ortho-selectivity [17].

Temperature-Dependent Kinetic Behavior

Comprehensive molecular dynamics simulations of liquid isoquinoline over the temperature range 300-365 K have revealed non-Arrhenius behavior for both translational and rotational diffusion [49]. The carbon-13 spin-lattice relaxation times calculated from simulations show temperature dependence that correlates with experimental observations [49].

Activation energy studies indicate that tetrahydroisoquinoline cyclization reactions typically require temperatures of 80-150°C for optimal conversion rates [47] [48]. Visible-light-mediated cyclization approaches have demonstrated that room temperature conditions can be effective when appropriate photocatalysts are employed [48].

Microwave and Ultrasonic Acceleration

Microwave-assisted synthesis has proven highly effective for accelerating tetrahydroisoquinoline formation while maintaining high yields [52] [53] [54]. Microwave irradiation at 100°C with 1200 watts power enables complete conversion of starting amides to tetrahydroisoquinoline products within 60 minutes [52] [56].

Ultrasonic activation provides an alternative approach for reaction acceleration, particularly in ionic liquid media [57]. Comparative studies demonstrate that ultrasonic methods offer advantages over conventional thermal heating, including higher yields, shorter reaction times, and more environmentally benign conditions [57].

| Solvent System | Temperature | Reaction Time | Yield | Selectivity |

|---|---|---|---|---|

| Tetrahydrofuran | 80°C | 4-8 hours | 60-75% | Moderate |

| Ethyl acetate | 80°C | 6-12 hours | 70-85% | Good |

| Water | 80°C | 15 hours | 92-95% | Excellent |

| Dimethylformamide | 120°C | 2-4 hours | 65-80% | Good |

| Toluene (MW) | 100°C | 1 hour | 75-90% | High |

Green Chemistry Alternatives in Synthesis

Green chemistry approaches for synthesizing 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione have gained significant attention due to their potential to reduce environmental impact while maintaining synthetic efficiency [26] [28] [30]. These methodologies emphasize the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions [27] [32] [33].

Ionic Liquid-Based Synthesis

Ionic liquids have emerged as promising green solvents for isoquinoline synthesis, offering unique physicochemical properties that enhance reaction selectivity and product isolation [33] [57] [59]. A novel synthetic approach involves the reaction of substituted piperidin-4-ylidenemaiononitrile derivatives with benzaldehyde and malononitrile in ionic liquid media at 50°C [33] [59].

This ionic liquid-based methodology demonstrates several advantages over conventional approaches, including one-pot synthesis capability, mild reaction conditions, and environmental benignity [33] [59]. The procedure differs from previous methods by using pyridine fragments as reactants to construct the benzene ring, providing access to highly substituted isoquinoline derivatives [59].

Ultrasound-assisted synthesis in ionic liquids further enhances the green chemistry profile by reducing reaction times and improving yields [57]. Comparative studies of isoquinoline quaternization processes show that ultrasonic methods offer apparent advantages over conventional thermal heating, including higher yields and shorter reaction times [57].

Aqueous Reaction Conditions

Water-based synthesis represents the most environmentally benign approach for tetrahydroisoquinoline preparation [26] [58]. Aqueous reaction systems eliminate the need for organic solvents while often providing superior reaction rates and selectivity [58]. The unique hydrogen bonding properties and high heat capacity of water create favorable reaction environments for heterocycle formation [58].

Recent developments in aqueous heterocycle synthesis have demonstrated that water-insoluble reactants can effectively participate in "on-water" reactions, where reactants react at the interface between organic and aqueous phases [58]. This approach has been successfully applied to sulfur heterocycle synthesis and shows promise for nitrogen-containing systems [58].

Green chemistry principles applied to aqueous synthesis emphasize the use of catalysts that can be recovered and reused, minimizing waste generation [26]. Palladium-catalyzed reactions in water have shown particular promise, with catalyst retention in aqueous media enabling multiple reaction cycles without significant loss of efficiency [23].

Biocatalytic and Enzymatic Approaches

Biocatalytic synthesis represents an advanced green chemistry approach that leverages naturally evolved enzyme systems for heterocycle construction [26] [32]. Microbial synthesis of tetrahydroisoquinoline alkaloids has demonstrated potential for producing natural, semisynthetic, and new-to-nature structures using engineered microbial systems [32].

The tetrahydroisoquinoline moiety forms the backbone of several approved pharmaceuticals for treating cancer, pain, and neurodegenerative diseases, making biocatalytic approaches particularly attractive for pharmaceutical applications [32]. Plants naturally synthesize up to 3000 tetrahydroisoquinoline structures, providing inspiration for biomimetic synthetic strategies [32].

Enzyme-mediated reactions typically operate under mild conditions with high selectivity, offering significant advantages over chemical catalysts [26]. Recent developments in directed evolution provide opportunities to overcome substrate specificity limitations traditionally associated with enzymatic synthesis [26].

Microwave-Assisted Green Synthesis

Microwave-assisted synthesis combines energy efficiency with reduced reaction times and improved yields, making it an attractive green chemistry alternative [52] [53] [54] [56]. Microwave irradiation enables rapid heating and precise temperature control, reducing energy consumption compared to conventional heating methods [54].

Solvent-free microwave synthesis represents the ultimate green chemistry approach, eliminating solvent waste while often providing superior yields [55]. Mannich reactions for synthesizing hydroxynaphthyl-tetrahydroisoquinolines have been successfully conducted under solvent-free microwave conditions [55].

The combination of microwave heating with heterogeneous catalysts enables catalyst recovery and reuse, further enhancing the sustainability profile [56]. Polyphosphoric acid supported on silica gel has proven effective for microwave-assisted tetrahydroisoquinoline synthesis, providing clean reactions with easy catalyst separation [52] [56].

Cross Dehydrogenative Coupling Strategies

Cross dehydrogenative coupling represents an atom-economical approach for tetrahydroisoquinoline synthesis that eliminates the need for pre-functionalized starting materials [27]. This methodology involves the direct coupling of carbon-hydrogen bonds, generating water as the only byproduct [27].

α-Aminophosphonate-tetrahydroisoquinoline hybrid synthesis through cross dehydrogenative coupling demonstrates the potential of this approach [27]. Using tert-butyl hydroperoxide as an oxidizing agent, the reaction provides products with high atom economy and moderate to high yields [27].

The green chemistry advantages of cross dehydrogenative coupling include reduced waste generation, simplified reaction procedures, and elimination of stoichiometric activating reagents [27]. This approach shows particular promise for pharmaceutical applications where minimizing toxic byproducts is critical [27].

| Green Method | Solvent | Temperature | Reaction Time | Yield | Environmental Benefit |

|---|---|---|---|---|---|

| Ionic liquid | [bmim][BF₄] | 50°C | 2-4 hours | 75-85% | Recyclable solvent |

| Aqueous | Water | 80°C | 15 hours | 92-95% | No organic solvents |

| Microwave | Solvent-free | 100°C | 1 hour | 80-90% | Energy efficient |

| Biocatalytic | Water | 37°C | 24 hours | 60-80% | Enzymatic selectivity |

| Cross-coupling | Minimal | 80°C | 6-8 hours | 70-85% | Atom economical |

The thermodynamic stability and thermal decomposition characteristics of 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione are fundamentally influenced by its structural framework, which combines the tetrahydroisoquinoline core with an ethoxyphenyl substituent and two strategically positioned carbonyl groups [1] [2].

Core Structural Stability

The parent isoquinoline-1,3(2H,4H)-dione framework exhibits exceptional thermal stability, with a melting point of 223°C and a boiling point of 377.1±35.0°C [2] [3]. This high thermal stability stems from the aromatic nature of the isoquinoline ring system and the stabilizing effect of the 1,3-dione moiety, which provides additional rigidity through conjugation [4]. The presence of the ethoxyphenyl substituent in 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is expected to enhance thermal stability through increased molecular weight and intermolecular interactions .

Thermal Decomposition Mechanisms

Thermal decomposition studies of related isoquinoline derivatives reveal complex decomposition pathways that typically begin around 264°C for substituted benzo[de]isoquinoline-1,3(2H)-dione compounds . The decomposition process follows a multi-step mechanism involving initial carbonyl group degradation, followed by ring opening reactions and eventual formation of smaller aromatic fragments [6]. For tetrahydroisoquinoline derivatives specifically, moderate decomposition temperatures around 183.67°C have been observed, suggesting that the reduced aromatic character of the tetrahydro system somewhat compromises thermal stability compared to the fully aromatic parent structures [7].

The thermal analysis using differential scanning calorimetry demonstrates that nitrogen-containing heterocycles with structural similarities to our target compound exhibit decomposition enthalpies ranging from 29.81 to 141.13 kJ/mol [8] [9]. The presence of the ethoxy substituent is anticipated to contribute to thermal stability through enhanced intermolecular hydrogen bonding interactions and increased van der Waals forces [10].

Temperature-Dependent Behavior

Systematic thermogravimetric analysis of related compounds indicates that thermal decomposition typically proceeds through distinct phases. Initial weight loss occurs around 200-250°C, corresponding to the loss of peripheral substituents like the ethoxy group. Secondary decomposition between 300-400°C involves degradation of the tetrahydroisoquinoline core structure [8]. The 1,3-dione functionality generally remains stable until higher temperatures due to its conjugated nature and electron-withdrawing properties [4].

| Compound/Compound Class | Melting Point (°C) | Thermal Decomposition Temperature (°C) | Thermal Stability Notes |

|---|---|---|---|

| Isoquinoline-1,3(2H,4H)-dione (parent) | 223 | 377.1±35.0 (boiling point) | High thermal stability |

| Tetrahydroisoquinoline derivatives | Variable (150-250) | 183.67 (moderate decomposition) | Moderate thermal stability |

| N-heterocycle-stabilized iodanes (triazoles) | N/A | 120-152 | Narrow decomposition peaks, requires precaution |

| N-heterocycle-stabilized iodanes (pyrazoles) | N/A | 169-196 | Good thermal stability with low decomposition enthalpy |

| N-heterocycle-stabilized iodanes (benzimidazoles) | N/A | 194-210 | Broad decomposition peaks, high thermal stability |

| Benz[g]isoquinoline-5,10-dione | 178-180 | Not specified | Stable crystalline form |

| 2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione | 264 (decomposition) | 264 | High thermal stability until decomposition |

Solubility Profile Across pH Gradients

The solubility behavior of 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione exhibits pronounced pH dependence due to the presence of both the nitrogen atom in the tetrahydroisoquinoline ring and the electron-rich ethoxyphenyl substituent [11] [12].

Aqueous Solubility Characteristics

The parent isoquinoline-1,3(2H,4H)-dione demonstrates moderate water solubility with values of 3.88 mg/ml (0.0241 mol/L) [13]. The incorporation of the ethoxyphenyl group significantly modulates this solubility profile through competing hydrophobic and hydrophilic interactions. The ethoxy substituent introduces additional polar character while simultaneously increasing the overall molecular hydrophobicity .

Related tetrahydroisoquinoline derivatives show variable water solubility ranging from 20 g/L for the parent 1,2,3,4-tetrahydroisoquinoline to as low as 0.9 μg/mL for heavily substituted benzo[de]isoquinoline derivatives at physiological pH [15]. The substantial variation in solubility reflects the critical influence of substituent electronic and steric effects [16].

pH-Dependent Solubility Behavior

The nitrogen atom in the tetrahydroisoquinoline ring system exhibits weak basicity with a predicted pKa of approximately 9.66±0.20, similar to other tetrahydroisoquinoline derivatives [15]. This basicity enables protonation under acidic conditions, leading to formation of water-soluble cationic species. The parent isoquinoline demonstrates a lower pKa of 5.14, indicating that the tetrahydro reduction increases the electron density on nitrogen and enhances basicity [17].

Under acidic conditions (pH < 7), protonation of the nitrogen center increases aqueous solubility through enhanced electrostatic interactions with water molecules. Conversely, under basic conditions (pH > 10), the neutral form predominates, resulting in decreased aqueous solubility but enhanced solubility in organic solvents [12].

Organic Solvent Compatibility

The compound demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and moderate solubility in polar protic solvents including ethanol and methanol [18]. The ethoxyphenyl substituent enhances compatibility with moderately polar organic solvents through π-π stacking interactions and dipole-dipole interactions [11].

Complete miscibility with diethyl ether, observed for the parent tetrahydroisoquinoline, suggests that the target compound will also exhibit good solubility in ethereal solvents [15]. The 1,3-dione functionality contributes to solubility in polar solvents through its ability to participate in hydrogen bonding as both acceptor and, to a lesser extent, donor [19].

| Compound/Parameter | Water Solubility | Organic Solvent Solubility | pH Dependency |

|---|---|---|---|

| Isoquinoline-1,3(2H,4H)-dione | Solubility: 3.88 mg/ml; 0.0241 mol/l | Soluble in DMSO, ethanol | pKa: 10.25±0.20 (predicted) |

| 1,2,3,4-Tetrahydroisoquinoline | 20 g/L at 20°C | Completely miscible in ether and ethanol | pKa: 9.66±0.20 (predicted) |

| 2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | 0.9 μg/mL at pH 7.4 | Soluble in DMSO, acetone; sparingly in water | pH 7.4 buffer system tested |

| Tetrahydroisoquinoline derivatives (general) | Variable depending on substituents | Generally soluble in organic solvents | pH-dependent due to amine groups |

| Isoquinoline (parent base) | Low solubility, soluble in dilute acids | Soluble in ethanol, acetone, diethyl ether | pKa: 5.14 (weak base) |

Tautomeric Behavior and Protonation Dynamics

The tautomeric equilibrium of 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is governed by the interplay between the 1,3-dione functionality and the aromatic stabilization of the isoquinoline ring system [20] [21].

Dione-Enol Equilibrium

The 1,3-dione moiety in isoquinoline derivatives predominantly exists in the diketo form rather than the enol tautomer [21] [4]. This preference contrasts with simple 1,3-diketones, where enol forms are often stabilized by intramolecular hydrogen bonding. In the isoquinoline-1,3-dione system, the diketo form benefits from enhanced aromatic stabilization and conjugation with the fused ring system [20].

Computational studies on related aromatic 1,4-hydroquinone systems demonstrate that larger fused aromatic compounds strongly favor the dione tautomer with energy differences (ΔG) of approximately -4 kcal/mol [21]. This energy preference arises from the restoration of aromaticity in the remaining ring systems when the diketo form is adopted [20].

Protonation Site Selectivity

The nitrogen atom in the tetrahydroisoquinoline ring represents the primary protonation site under acidic conditions [22] [17]. Protonation occurs at the sp3-hybridized nitrogen, forming a stable ammonium cation that significantly alters the compound's physicochemical properties [23]. The presence of the electron-withdrawing 1,3-dione functionality moderately reduces the basicity of the nitrogen center compared to simple tetrahydroisoquinoline derivatives [22].

Studies on 4-diazoisoquinoline-1,3(2H,4H)-diones reveal that protonation in Brønsted acids generates diazonium cations that can undergo further chemical transformations [23] [24]. While 2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione lacks the diazo functionality, the protonation behavior of the isoquinoline nitrogen follows similar mechanistic pathways [22].

Structural Factors Influencing Tautomerism

The ethoxyphenyl substituent exerts both electronic and steric influences on the tautomeric equilibrium. The electron-donating nature of the ethoxy group stabilizes positive charge development during protonation processes [25]. Additionally, the aromatic ring provides additional conjugation opportunities that can stabilize certain tautomeric forms through extended π-electron delocalization [26].

The rigid planar structure of the isoquinoline-1,3-dione core constrains conformational flexibility, thereby limiting the number of accessible tautomeric forms [27]. This structural rigidity contrasts with more flexible systems where multiple tautomeric equilibria can coexist [26].

| Structural Feature/Compound Type | Predominant Tautomer | Energy Difference (ΔG, kcal/mol) | Contributing Factors |

|---|---|---|---|

| Isoquinoline-1,3-dione core | Dione form (keto) | Not specified | Aromatic stabilization |

| Hydroquinone derivatives (small aromatics) | Phenolic form (enol) | Favors enol form | Aromaticity maintenance |

| Hydroquinone derivatives (large aromatics) | Diketone form (keto) | -4 (favors dione) | Enhanced aromaticity of remaining rings |

| Para-quinone structures | Dione form preferred | -4 | Conjugation with π-system |

| Meta-quinone structures | Variable (structure-dependent) | -2 to +0.8 | Partial conjugation |

| Ortho-quinone structures (catechols) | Dihydroxy form preferred | +4.9 to +6.6 | Internal H-bonding in catechol form |

| 4-diazoisoquinoline-1,3(2H,4H)-diones | Diazonium cations upon protonation | Not specified | Acid-catalyzed protonation |

Environmental Influence on Tautomeric Equilibria

Solvent polarity significantly affects tautomeric equilibria in isoquinoline-1,3-dione systems [26] [25]. Polar solvents tend to stabilize charged or dipolar tautomeric forms through enhanced solvation [26]. The presence of protic solvents can facilitate proton transfer processes and stabilize hydrogen-bonded tautomeric forms [27].